Methyl 3-(benzyloxy)thieno[2,3-b]pyridine-2-carboxylate
Overview
Description
“Methyl 3-(benzyloxy)thieno[2,3-b]pyridine-2-carboxylate” is a chemical compound . It is a derivative of thieno[2,3-b]pyridine , which is an important class of heterocyclic compounds due to their pharmacological and biological utility .
Synthesis Analysis
The synthesis of thieno[2,3-b]pyridine derivatives has been the subject of many recent papers . They often use substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . For example, Dyachenko et al. described a multicomponent synthesis of functionalized thieno[2,3-b]pyridines starting from these compounds through a 3-cyanopyridine-2-thiolate intermediate .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C9H7NO2S . The InChI code for this compound is 1S/C9H7NO2S/c1-12-9(11)7-5-6-3-2-4-10-8(6)13-7/h2-5H,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its melting point is between 106 - 107 °C . The compound has a molecular weight of 193.23 .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Approaches : Various synthetic methods have been developed for functionalized thieno[2,3-b]pyridines. For example, multicomponent condensation reactions have been utilized for synthesizing diverse thieno[2,3-b]pyridine derivatives, showcasing the versatility of these compounds in chemical synthesis (Dyachenko et al., 2019).
- Structural Studies : The molecular structure of several thieno[2,3-b]pyridine derivatives has been analyzed through X-ray structural analysis, providing insights into their chemical behavior and potential applications in material science and pharmaceutical research (Kaigorodova et al., 2004).
Antitumor Activities
- Photophysical Properties : The photophysical properties of certain thieno[2,3-b]pyridine derivatives have been studied, revealing their potential as antitumor compounds. These studies include evaluations in solvents of different polarity and incorporation into lipid membranes, highlighting their promising characteristics for drug delivery applications (Carvalho et al., 2013).
- Anticancer Potency : Novel thieno[2,3-b]pyridines have been synthesized and their antitumor activity evaluated against various human tumor cell lines. The research indicates that specific derivatives exhibit significant anticancer potency, suggesting their potential for development into therapeutic agents (Queiroz et al., 2010).
Medicinal Chemistry Applications
- Cell Growth Inhibition : The structure-activity relationships of thieno[2,3-b]pyridine derivatives have been studied, with certain compounds showing promising growth inhibitory activity on tumor cell lines. These findings provide a basis for the further design of more potent anticancer agents (Romagnoli et al., 2013).
- Hepatocellular Carcinoma (HCC) Activity : Thieno[2,3-b]pyridine derivatives have been evaluated for their anti-HCC activities, demonstrating their potential as new agents for treating this complex and resistant form of cancer (Abreu et al., 2011).
Properties
IUPAC Name |
methyl 3-phenylmethoxythieno[2,3-b]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-19-16(18)14-13(12-8-5-9-17-15(12)21-14)20-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUCEVJLWLGZND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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